molecular formula C19H14FN3S B2609963 N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 384366-94-3

N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2609963
CAS No.: 384366-94-3
M. Wt: 335.4
InChI Key: JTNQODPNOQSKCG-UHFFFAOYSA-N
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Description

N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thienopyrimidine core, which is fused with a benzyl group and a fluorophenyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further functionalized by introducing the benzyl and fluorophenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[2,3-d]pyrimidine-4-ones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through binding interactions facilitated by its thienopyrimidine core and functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives . These compounds share structural similarities but differ in the positioning and nature of their substituents.

Uniqueness

N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to the specific combination of its benzyl and fluorophenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3S/c20-15-8-6-14(7-9-15)16-11-24-19-17(16)18(22-12-23-19)21-10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNQODPNOQSKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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